4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione
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Overview
Description
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.23 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione typically involves the reaction of 3,4-dimethylbenzylamine with glycine-N-carboxyanhydride (GLY-NCA) under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can convert it into oxazolidine-2,5-diol.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and oxazolidine-2,5-diols, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: Shares a similar core structure but differs in the position of the carbonyl group.
4-Benzyloxazolidine-2,5-dione: Similar structure with a benzyl group instead of a dimethylbenzyl group.
Uniqueness
4-(3,4-Dimethylbenzyl)oxazolidine-2,5-dione is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-9(5-8(7)2)6-10-11(14)16-12(15)13-10/h3-5,10H,6H2,1-2H3,(H,13,15) |
InChI Key |
DKLLADGFZWXJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)OC(=O)N2)C |
Origin of Product |
United States |
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